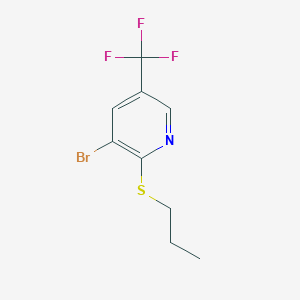

3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-propylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NS/c1-2-3-15-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIHYFZKHTVEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

A prominent approach involves coupling 3-bromo-5-(trifluoromethyl)pyridine derivatives with propylthiol nucleophiles. For example:

-

Substrate : 3-Bromo-5-(trifluoromethyl)pyridine

-

Reagent : Propylthiolate (generated in situ from 1-propanethiol and base)

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Conditions : DMF, 80–100°C, 12–24 h

Key advantages include compatibility with the electron-withdrawing trifluoromethyl group and scalability. However, competing side reactions (e.g., homo-coupling) require careful optimization of stoichiometry and ligand choice.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions exploit the electrophilic nature of pyridine derivatives activated by electron-withdrawing groups.

Thiolation with Propylthiol

-

Substrate : 2,3-Dibromo-5-(trifluoromethyl)pyridine

-

Reagent : Sodium propylthiolate (NaSPr)

-

Conditions : DMSO, 60°C, 6–8 h

This method is limited by the regioselectivity of substitution. The trifluoromethyl group directs nucleophilic attack to the para position, but competing substitution at adjacent bromine sites reduces efficiency.

Bromination Strategies

Introducing bromine at specific positions is critical for downstream functionalization.

Directed Bromination

-

Substrate : 2-(Propylsulfanyl)-5-(trifluoromethyl)pyridine

-

Reagent : N-Bromosuccinimide (NBS)

-

Conditions : CCl₄, AIBN (radical initiator), reflux, 4–6 h

Radical bromination selectively targets the 3-position due to the directing effects of the sulfanyl and trifluoromethyl groups. This method avoids over-bromination but requires inert conditions to prevent decomposition.

Trifluoromethylation Methods

The trifluoromethyl group is typically introduced early in the synthesis via:

Halogen Exchange

Electrophilic Trifluoromethylation

-

Reagent : Umemoto’s reagent (trifluoromethyl sulfonium salts)

-

Conditions : CH₂Cl₂, –40°C to RT, 2–4 h

Trifluoromethylation remains challenging due to reagent cost and side reactions, prompting interest in photoredox catalysis for improved efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, mild conditions | Requires expensive Pd catalysts | 65–78% |

| SNAr | Simple setup, no transition metals | Low yields with steric hindrance | 55–62% |

| Directed Bromination | Selective, scalable | Radical initiators pose safety concerns | 70–85% |

| Halogen Exchange | Direct CF₃ introduction | Low yields, requires high temperatures | 50–60% |

Industrial-Scale Considerations

For large-scale production, the palladium-catalyzed route is favored despite catalyst costs due to its reproducibility. Recent advances in ligand design (e.g., MorDalPhos) enhance turnover numbers (TON > 1,000), reducing Pd loading to <0.5 mol%. Solvent-free conditions and flow chemistry are being explored to improve sustainability.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine and propylsulfanyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares the target compound with structurally related pyridine derivatives, focusing on substituent positions, molecular weights, and key physical properties:

Key Observations:

- Substituent Bulkiness : The propylsulfanyl group (-SPr) in the target compound is bulkier than -Cl or -F, which may reduce solubility in polar solvents compared to 2-chloro or 2-fluoro analogs .

- Reactivity : The bromine at position 3 is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), similar to . The -SPr group can undergo oxidation to sulfone (-SO₂Pr), enhancing electrophilicity at adjacent positions .

- Thermal Stability : The isopropoxy analog ( ) has a predicted boiling point of 230.9°C, suggesting that alkoxy groups improve thermal stability relative to thioethers.

Biological Activity

3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article reviews the biological activity associated with this compound, including its potential applications in pharmaceuticals and agrochemicals, and summarizes relevant research findings.

- Chemical Name : 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

- Molecular Formula : C₈H₈BrF₃N₁S

- Molecular Weight : 292.10 g/mol

- CAS Number : 590371-58-7

The biological activity of 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is likely influenced by its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the trifluoromethyl group enhances its electrophilic nature, potentially allowing it to form covalent bonds with nucleophilic sites in biological molecules.

Biological Activity Overview

Research has indicated that compounds similar to 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine exhibit a range of biological activities, including:

- Anticancer Activity : Trifluoromethyl pyridine derivatives have shown promising anticancer properties against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects at concentrations as low as 5 µg/mL .

- Insecticidal Activity : Compounds with similar structures have been evaluated for their insecticidal properties. For example, research has shown that trifluoromethyl pyrimidine derivatives possess significant insecticidal activity against agricultural pests like Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL .

- Antifungal Activity : Certain derivatives have also exhibited antifungal activities. In vitro tests revealed that some compounds demonstrated high inhibition rates against pathogens such as Botrytis cinerea, indicating potential applications in crop protection .

Case Studies

- Anticancer Efficacy : A study focusing on trifluoromethyl pyrimidine derivatives highlighted their anticancer activities, where several compounds were tested against multiple cancer cell lines. The results indicated that while some compounds showed lower efficacy compared to established drugs like doxorubicin, they still presented significant cytotoxicity and could be optimized for better activity .

- Insecticidal Testing : In another study, a series of trifluoromethyl pyrimidine derivatives were tested for their insecticidal properties using S. frugiperda as a model organism. The results demonstrated that certain compounds achieved mortality rates comparable to commercial insecticides, suggesting their potential utility in pest management strategies .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration Tested | Observed Effect |

|---|---|---|---|

| Anticancer | PC3, K562, Hela, A549 | 5 µg/mL | Cytotoxicity observed |

| Insecticidal | Spodoptera frugiperda | 500 µg/mL | Significant mortality |

| Antifungal | Botrytis cinerea | Variable | High inhibition rates |

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A bromine atom is introduced at position 3 via electrophilic bromination, while the trifluoromethyl group at position 5 is added using trifluoromethylation agents like CFCu or CFSiMe under transition-metal catalysis. The propylsulfanyl group at position 2 is introduced via nucleophilic substitution, where a thiol (e.g., propane-1-thiol) reacts with a bromo or chloro precursor.

Q. How do steric and electronic effects of the propylsulfanyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The propylsulfanyl group acts as a moderate electron-donating substituent due to sulfur’s lone pairs, activating the pyridine ring for electrophilic substitution at the para position. However, its steric bulk can hinder reactions at adjacent sites. For example, in Suzuki-Miyaura couplings, the bromine at position 3 reacts preferentially over the sulfanyl-substituted position 2 due to reduced steric hindrance. Computational studies (e.g., DFT) corroborate these effects by analyzing charge distribution and transition-state geometries .

Advanced Research Questions

Q. What strategies minimize by-products during palladium-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand Selection : Bulky ligands like XPhos enhance selectivity by stabilizing the active Pd(0) species, reducing undesired homocoupling.

- Solvent Optimization : Polar aprotic solvents (e.g., DME) improve solubility of aryl boronic acids, while additives like CsCO neutralize HBr by-products.

- Temperature Control : Lower temperatures (50–80°C) suppress side reactions such as dehalogenation. Reaction progress is tracked via TLC or GC-MS, with yields typically reaching 70–85% .

Q. How can density-functional theory (DFT) predict the compound’s reactivity in C–H functionalization reactions?

- Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electronic environment of the pyridine ring. Key steps:

Charge Analysis : The trifluoromethyl group withdraws electrons, making position 4 more electrophilic.

Transition-State Modeling : Predicts activation barriers for C–H bond cleavage at specific positions. For example, position 4 shows lower ΔG (~25 kcal/mol) compared to position 6 (~30 kcal/mol).

Validation : Experimental kinetic studies align with computational predictions, confirming regioselectivity in heterocyclic arylation .

Q. What comparative structural insights can be drawn from analogs like 3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine?

- Methodological Answer : A comparative table highlights substituent effects:

| Compound | Substituent at Position 2 | Reactivity in SNAr | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Target Compound | Propylsulfanyl | Moderate | 92–94 | |

| 3-Bromo-2-(methylthio)-5-(CF)pyridine | Methylthio | Higher | 88–90 |

- The methylthio analog reacts faster in nucleophilic aromatic substitution (SNAr) due to reduced steric hindrance, while the propylsulfanyl derivative offers better lipophilicity (LogP ≈ 3.2 vs. 2.8) for medicinal chemistry applications .

Data-Driven Analysis

Q. What analytical techniques are critical for characterizing trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Identifies impurities at 0.1% levels using C18 columns and acetonitrile/water gradients.

- F NMR : Detects trifluoromethyl group integrity (δ ~ -63 ppm).

- X-ray Crystallography : Resolves structural ambiguities; e.g., confirming the propylsulfanyl group’s conformation (torsion angle: 120–130°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.